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Compound of Interest

Compound Name:
2,2-Difluoroethyl p-

toluenesulfonate

Cat. No.: B159843 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-
Difluoroethyl p-toluenesulfonate (CAS Number: 135206-84-7), a key intermediate in organic

synthesis. The document presents available Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for

acquiring such spectra. This information is crucial for the unambiguous identification and

characterization of this compound in research and development settings.

Core Spectroscopic Data
The following tables summarize the key spectroscopic data for 2,2-Difluoroethyl p-
toluenesulfonate, which has a molecular formula of C₉H₁₀F₂O₃S and a molecular weight of

236.24 g/mol .[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b159843?utm_src=pdf-interest
https://www.benchchem.com/product/b159843?utm_src=pdf-body
https://www.benchchem.com/product/b159843?utm_src=pdf-body
https://www.benchchem.com/product/b159843?utm_src=pdf-body
https://www.benchchem.com/product/b159843?utm_src=pdf-body
https://www.scbt.com/p/2-2-difluoroethyl-p-toluenesulfonate-135206-84-7
https://matrix.staging.1int.co.uk/404
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b159843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.82 d 8.3
2H, Ar-H (ortho to

SO₂)

7.38 d 8.0
2H, Ar-H (ortho to

CH₃)

5.95 tt 54.5, 3.5 1H, -CHF₂

4.35 td 13.5, 3.5 2H, -O-CH₂-

2.45 s - 3H, -CH₃

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm Assignment

145.4 Ar-C-CH₃

132.3 Ar-C-SO₂

130.0 Ar-CH (ortho to CH₃)

128.0 Ar-CH (ortho to SO₂)

113.4 (t, J = 242 Hz) -CHF₂

66.2 (t, J = 28 Hz) -O-CH₂-

21.6 -CH₃

¹⁹F NMR (Fluorine-19 NMR)

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

-124.5 dt 54.5, 13.5 -CHF₂

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

3070 Weak Aromatic C-H Stretch

2980 Weak Aliphatic C-H Stretch

1595 Medium Aromatic C=C Stretch

1360 Strong S=O Asymmetric Stretch

1175 Strong S=O Symmetric Stretch

1095 Strong C-O Stretch

1050-1250 Strong C-F Stretch

815 Strong
p-Substituted Benzene C-H

Bend

Mass Spectrometry (MS)
m/z Relative Intensity (%) Assignment

236 15 [M]⁺

173 20 [M - CHF₂CH₂O]⁺

155 100
[CH₃C₆H₄SO₂]⁺ (p-

toluenesulfonyl cation)

91 80 [C₇H₇]⁺ (tropylium cation)

65 30 [C₅H₅]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific parameters may need to be optimized based on the instrumentation

used.

NMR Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b159843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: Dissolve approximately 10-20 mg of 2,2-Difluoroethyl p-
toluenesulfonate in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire the spectrum using a standard pulse sequence.

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected chemical shift range (e.g., 0-150 ppm).

A longer acquisition time and a higher number of scans are typically required compared to

¹H NMR.

¹⁹F NMR Acquisition:

Acquire the spectrum using a fluorine-observe pulse sequence.

Set the spectral width to an appropriate range for fluorinated organic compounds.

Reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm).

Infrared (IR) Spectroscopy
Sample Preparation:

Thin Film (for liquids or low-melting solids): Place a drop of the neat sample between two

KBr or NaCl plates.
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KBr Pellet (for solids): Grind a small amount of the sample with dry KBr powder and press

into a thin, transparent pellet.

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample compartment or the KBr pellet

holder.

Place the sample in the spectrometer and acquire the sample spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via

a suitable ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI). For

EI, direct infusion or injection via Gas Chromatography (GC) can be used.

Instrumentation: Employ a mass spectrometer capable of providing the desired mass

resolution and fragmentation information (e.g., a quadrupole or time-of-flight analyzer).

Acquisition (EI mode):

Set the ionization energy, typically to 70 eV.

Scan a mass range appropriate for the molecular weight of the compound and its

expected fragments (e.g., m/z 40-300).

The resulting mass spectrum will show the molecular ion and various fragment ions.

Data Interpretation and Structural Elucidation
Workflow
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The following diagram illustrates the logical workflow for utilizing the spectroscopic data to

confirm the structure of 2,2-Difluoroethyl p-toluenesulfonate.

Workflow for Structural Elucidation

Data Acquisition

Data Analysis

Structural Confirmation

NMR Spectroscopy
(1H, 13C, 19F)

Analyze Chemical Shifts,
Coupling Constants,

and Multiplicities

Provides information on
the carbon-hydrogen

framework and fluorine
environment.

IR Spectroscopy

Identify Characteristic
Functional Group

Vibrations

Identifies key
functional groups
(e.g., S=O, C-F).

Mass Spectrometry

Determine Molecular Ion
and Analyze

Fragmentation Pattern

Confirms molecular
weight and provides

clues about structural
fragments.

Confirm Structure of
2,2-Difluoroethyl p-toluenesulfonate

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis and structural confirmation of 2,2-
Difluoroethyl p-toluenesulfonate.

This comprehensive dataset and the accompanying protocols provide a valuable resource for

researchers working with 2,2-Difluoroethyl p-toluenesulfonate, facilitating its accurate

identification and use in synthetic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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